rac-trans Jasmonic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans Jasmonic Acid-d3: is a deuterium-labeled derivative of jasmonic acid, a lipid-derived phytohormone. Jasmonic acid plays a crucial role in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: rac-trans Jasmonic Acid-d3 can be synthesized through the hydrogenation of jasmonic acid using deuterium gas. The process involves the selective replacement of hydrogen atoms with deuterium atoms under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The deuterium gas used in the process is often sourced from specialized suppliers to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: rac-trans Jasmonic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress responses in plants.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other isotopes or functional groups for specialized studies.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, each with unique properties and applications in research .
Scientific Research Applications
rac-trans Jasmonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Helps in tracing metabolic pathways and understanding the role of jasmonic acid in plant physiology.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the fragrance industry due to its presence in essential oils, particularly jasmine.
Mechanism of Action
rac-trans Jasmonic Acid-d3 exerts its effects by mimicking the action of natural jasmonic acid. It binds to specific receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and physiological responses. The primary molecular targets include the COI1-JAZ co-receptor complex, which plays a pivotal role in jasmonic acid signaling pathways .
Comparison with Similar Compounds
Methyl Jasmonate: Another derivative of jasmonic acid, commonly used in plant research.
cis-Jasmonic Acid: A stereoisomer of jasmonic acid with similar biological activities.
Jasmonoyl-Isoleucine: A conjugate of jasmonic acid and isoleucine, involved in plant defense mechanisms.
Uniqueness: rac-trans Jasmonic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research areas requiring high specificity and accuracy .
Properties
IUPAC Name |
2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-ONNWNUQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857900 |
Source
|
Record name | {(1S,2S)-3-Oxo-2-[(2Z)-(5,5,5-~2~H_3_)pent-2-en-1-yl]cyclopentyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903510-51-0 |
Source
|
Record name | {(1S,2S)-3-Oxo-2-[(2Z)-(5,5,5-~2~H_3_)pent-2-en-1-yl]cyclopentyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.